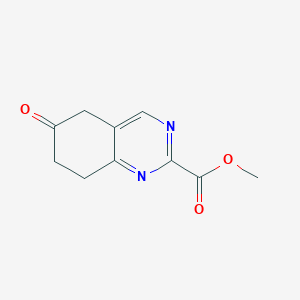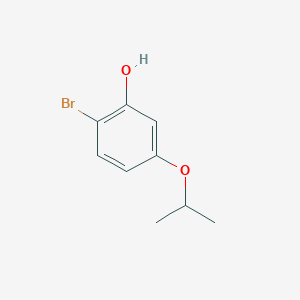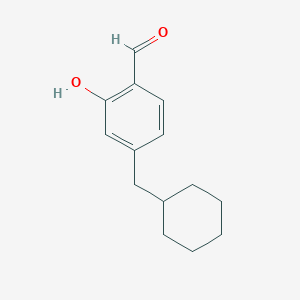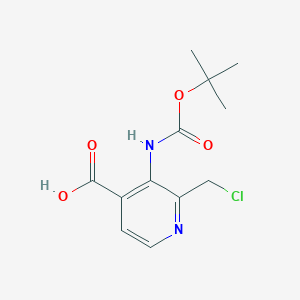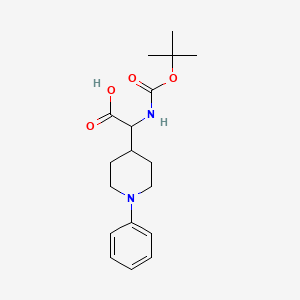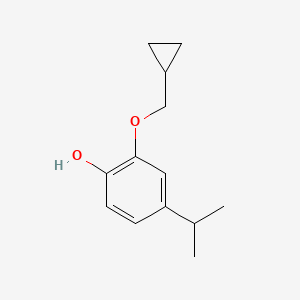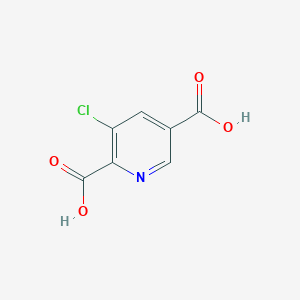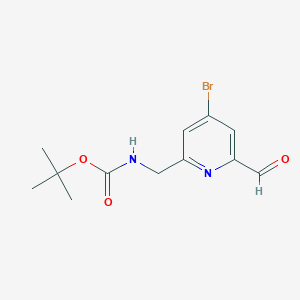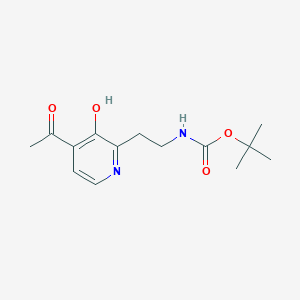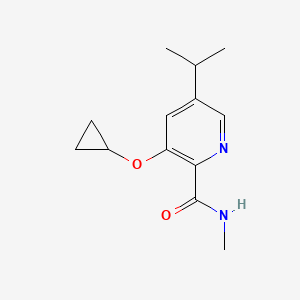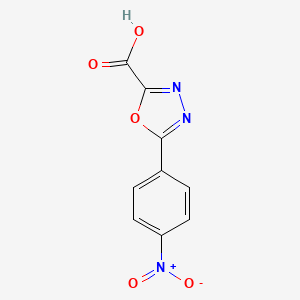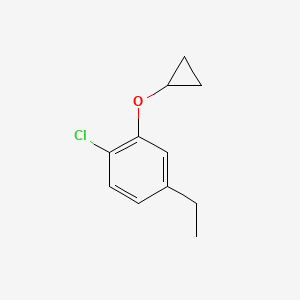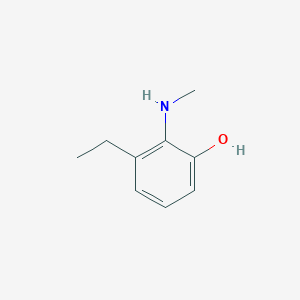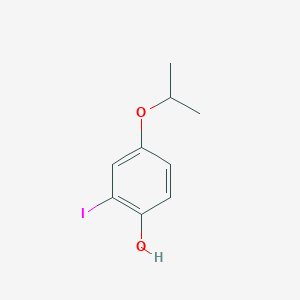
2-Iodo-4-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-isopropoxyphenol is an aromatic organic compound with the molecular formula C9H11IO2 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and isopropoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-isopropoxyphenol typically involves the iodination of 4-isopropoxyphenol. The process can be carried out using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature. The general reaction scheme is as follows:
4-Isopropoxyphenol+Iodine+Oxidizing Agent→this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-isopropoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Ullmann coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling; copper catalysts for Ullmann coupling.
Major Products:
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Iodo-4-isopropoxyphenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its antimicrobial and anticancer properties, as well as its potential use in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-4-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations in vivo, resulting in active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
2-Iodophenol: Lacks the isopropoxy group, making it less hydrophobic and potentially less bioactive.
4-Iodophenol: Has the iodine atom at a different position, which can affect its reactivity and biological activity.
2-Iodo-4-tert-butylphenol: Contains a bulkier tert-butyl group instead of the is
Properties
Molecular Formula |
C9H11IO2 |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
2-iodo-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11IO2/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 |
InChI Key |
JZHLLKZDKKIESV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


